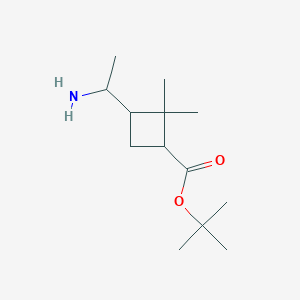
Tert-butyl 3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate is a chemical compound that features a tert-butyl group, an aminoethyl group, and a dimethylcyclobutane carboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. One common method involves the use of tert-butyloxycarbonyl-protected amino acids as starting materials. These protected amino acids are then subjected to various coupling reactions to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids. These ionic liquids can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .
化学反应分析
Types of Reactions: Tert-butyl 3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butyl group can influence the reactivity of the compound, making it suitable for specific transformations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include cesium carbonate, tert-butyl hydroperoxide, and various coupling reagents. Reaction conditions may vary depending on the desired transformation, but mild conditions are often preferred to avoid over-alkylation and racemization .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazolin-4(3H)-ones, while coupling reactions can produce dipeptides .
科学研究应用
Tert-butyl 3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a starting material in the synthesis of various bioactive compounds and dipeptides. Additionally, its unique structural properties make it a valuable tool in the study of chemical transformations and reaction mechanisms .
作用机制
The mechanism of action of tert-butyl 3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, affecting its interactions with enzymes and other biological molecules. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
相似化合物的比较
Similar Compounds: Similar compounds to tert-butyl 3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate include other tert-butyloxycarbonyl-protected amino acids and their derivatives. These compounds share structural similarities and may exhibit comparable reactivity patterns .
Uniqueness: Its tert-butyl group provides steric hindrance, which can influence its reactivity and stability, making it distinct from other similar compounds .
属性
分子式 |
C13H25NO2 |
|---|---|
分子量 |
227.34 g/mol |
IUPAC 名称 |
tert-butyl 3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H25NO2/c1-8(14)9-7-10(13(9,5)6)11(15)16-12(2,3)4/h8-10H,7,14H2,1-6H3 |
InChI 键 |
ZJKHJBTXPVRQIP-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CC(C1(C)C)C(=O)OC(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



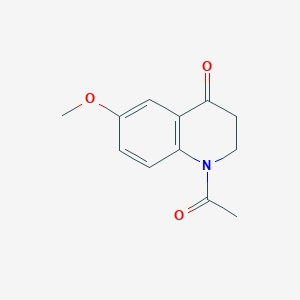
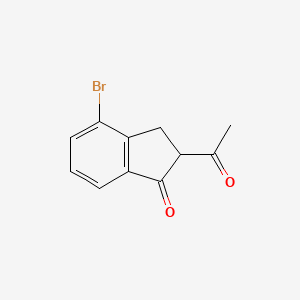
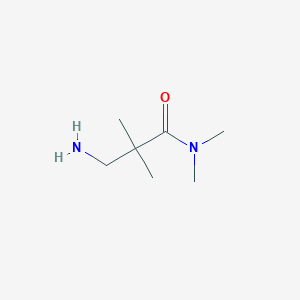
![2-[(1-Methoxypropan-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B13224483.png)
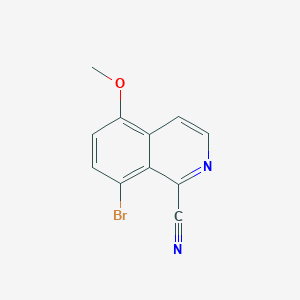
![3-{[(2R)-2-methylbutyl]sulfanyl}thiophene](/img/structure/B13224490.png)
amine](/img/structure/B13224495.png)

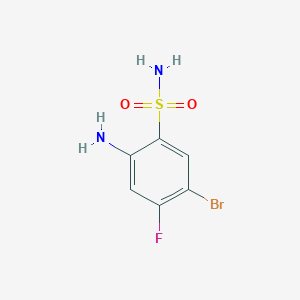
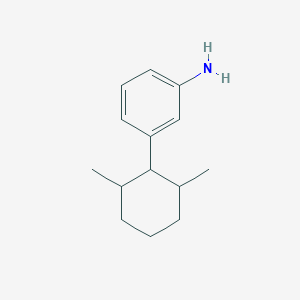

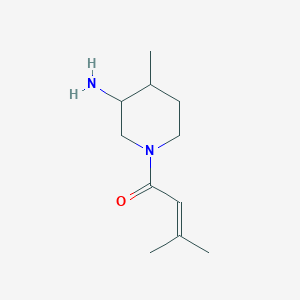
![tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate](/img/structure/B13224535.png)
